molecular formula C99H197N5O47 B6363003 Amino-PEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-02-7

Amino-PEG(4)-[PEG(12)-OMe]3

Cat. No.: B6363003
CAS No.: 1334178-02-7
M. Wt: 2209.6 g/mol
InChI Key: KCJBSMJNUXZQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG(4)-[PEG(12)-OMe]3 is a versatile chemical compound that belongs to the family of polyethylene glycol derivatives. This compound is characterized by its unique structure, which includes an amino group, four polyethylene glycol units, and three polyethylene glycol units each terminated with a methoxy group. This structure imparts the compound with significant hydrophilicity, flexibility, and biocompatibility, making it highly valuable in various scientific and industrial applications.

Scientific Research Applications

Amino-PEG(4)-[PEG(12)-OMe]3 finds extensive use in scientific research due to its unique properties:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a linker in bioconjugation reactions.

    Biology: The compound is employed in the modification of biomolecules to enhance their solubility, stability, and biocompatibility.

    Medicine: It is utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: The compound is used in the formulation of cosmetics, personal care products, and as a surfactant in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG(4)-[PEG(12)-OMe]3 typically involves the stepwise addition of polyethylene glycol units to an amino-functionalized core. The process begins with the activation of polyethylene glycol units using suitable reagents such as tosyl chloride or mesyl chloride. The activated polyethylene glycol units are then reacted with an amino-functionalized core under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran and may require the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain precise control over reaction parameters. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG(4)-[PEG(12)-OMe]3 undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can undergo reduction reactions to modify the polyethylene glycol units or the terminal methoxy groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as acyl chlorides, isocyanates, and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oximes, nitriles, amides, and ureas. These derivatives can be further utilized in different applications depending on their functional properties .

Mechanism of Action

The mechanism of action of Amino-PEG(4)-[PEG(12)-OMe]3 is primarily based on its ability to modify the surface properties of biomolecules and materials. The polyethylene glycol units provide steric hindrance and hydrophilicity, which can prevent protein aggregation, reduce immunogenicity, and enhance solubility. The amino group allows for covalent attachment to various targets, facilitating the formation of stable conjugates. These properties enable the compound to exert its effects through multiple molecular pathways, including protein modification, surface passivation, and drug delivery .

Comparison with Similar Compounds

Similar Compounds

    Amino-PEG(4)-[PEG(8)-OMe]3: Similar structure but with shorter polyethylene glycol units.

    Amino-PEG(4)-[PEG(24)-OMe]3: Similar structure but with longer polyethylene glycol units.

    Carboxy-PEG(4)-[PEG(12)-OMe]3: Similar structure but with a carboxyl group instead of an amino group.

Uniqueness

Amino-PEG(4)-[PEG(12)-OMe]3 is unique due to its balanced structure, which provides an optimal combination of hydrophilicity, flexibility, and functionalizability. The specific arrangement of polyethylene glycol units and the presence of an amino group make it particularly suitable for applications requiring precise control over molecular interactions and surface properties .

Properties

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H197N5O47/c1-109-20-23-117-36-39-125-50-53-131-62-65-137-74-77-143-86-89-146-83-80-140-71-68-134-59-56-128-47-44-122-33-28-114-17-9-101-95(105)4-13-149-92-99(104-98(108)7-12-112-26-31-120-42-43-121-32-27-113-16-8-100,93-150-14-5-96(106)102-10-18-115-29-34-123-45-48-129-57-60-135-69-72-141-81-84-147-90-87-144-78-75-138-66-63-132-54-51-126-40-37-118-24-21-110-2)94-151-15-6-97(107)103-11-19-116-30-35-124-46-49-130-58-61-136-70-73-142-82-85-148-91-88-145-79-76-139-67-64-133-55-52-127-41-38-119-25-22-111-3/h4-94,100H2,1-3H3,(H,101,105)(H,102,106)(H,103,107)(H,104,108)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJBSMJNUXZQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H197N5O47
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2209.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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